molecular formula C16H21ClN2O4 B8481555 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid

Cat. No.: B8481555
M. Wt: 340.80 g/mol
InChI Key: QAUWCCAKDKGAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.80 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

5-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21)

InChI Key

QAUWCCAKDKGAEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-chloro-2-cyano-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (0.6 g, 1.86 mmol) in methanol (4.0 mL) was added 1.0 N NaOH (4.0 mL, 4.0 mmol) and the resulting mixture was heated to reflux at 80° C. for 36 h. Additional 1.0 N NaOH (2.0 ml, 2.0 mmol) was added to the reaction mixture and refluxed further for 18 hrs. The reaction mixture was concentrated and acidified to pH 4.0-5.0 using 1.0 N HCl and extracted with chloroform (5×). The combined organics were dried over sodium sulfate, concentrated and dried in vacuo overnight. The product contained approximately 20% amide and was separated after esterification in the next step. ESI-MS m/z: 341(M+1), UV retention time: 2.33 min.
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Synthesis routes and methods II

Procedure details

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